1-[(3-Aminopropyl)amino]octadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Aminopropyl)amino]octadecan-2-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]octadecan-2-OL typically involves the reaction of octadecan-2-OL with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]octadecan-2-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-[(3-Aminopropyl)amino]octadecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]octadecan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with a shorter carbon chain.
Octadecan-1-ol: A long-chain fatty alcohol without the amino group.
3-Aminopropan-1-ol: A primary amine with a shorter carbon chain.
Uniqueness
1-[(3-Aminopropyl)amino]octadecan-2-OL is unique due to its combination of a long carbon chain and the presence of both amino and hydroxyl groups. This combination provides it with distinct chemical properties and makes it suitable for a wide range of applications in different fields.
Properties
CAS No. |
62745-93-1 |
---|---|
Molecular Formula |
C21H46N2O |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-(3-aminopropylamino)octadecan-2-ol |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(24)20-23-19-16-18-22/h21,23-24H,2-20,22H2,1H3 |
InChI Key |
SFHYOYAFZRBOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.